
1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an acetyl group attached to a phenyl ring and two fluorine atoms attached to another phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 2,5-difluoroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets. The acetyl and fluorine groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea can be compared with other similar compounds, such as:
1-(3-Acetylphenyl)-3-phenylurea: Lacks the fluorine atoms, which may result in different chemical and biological properties.
1-(3-Acetylphenyl)-3-(4-fluorophenyl)urea: Contains only one fluorine atom, which may affect its reactivity and applications.
Propriétés
Formule moléculaire |
C15H12F2N2O2 |
|---|---|
Poids moléculaire |
290.26 g/mol |
Nom IUPAC |
1-(3-acetylphenyl)-3-(2,5-difluorophenyl)urea |
InChI |
InChI=1S/C15H12F2N2O2/c1-9(20)10-3-2-4-12(7-10)18-15(21)19-14-8-11(16)5-6-13(14)17/h2-8H,1H3,(H2,18,19,21) |
Clé InChI |
OCRHVMVDPYHFRB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)
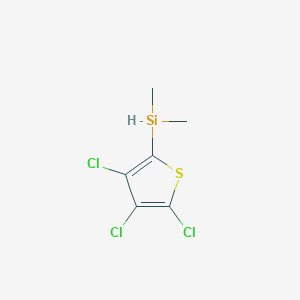

![8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene](/img/structure/B11939966.png)




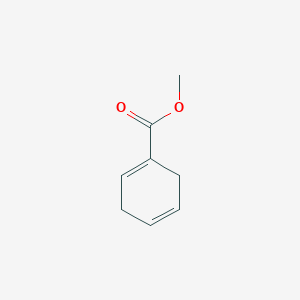
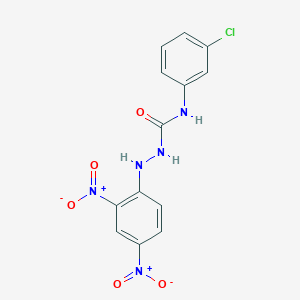

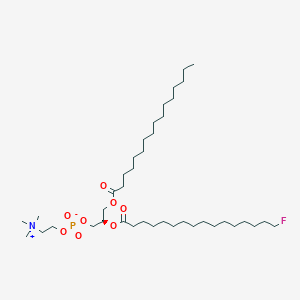
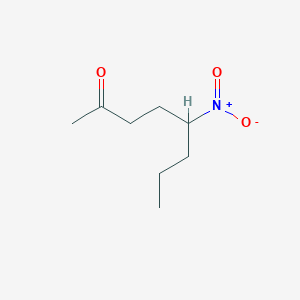
![([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene](/img/structure/B11940044.png)
